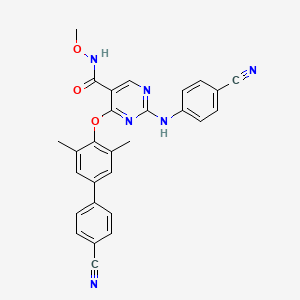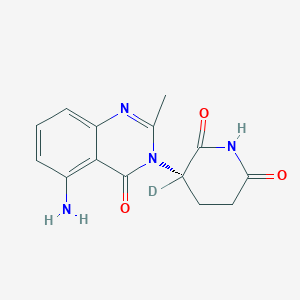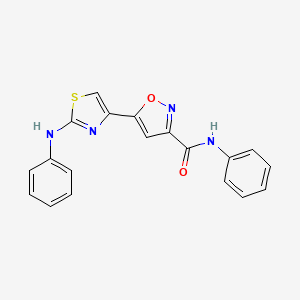
Antitubercular agent 34
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitubercular agent 34 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a class of drugs designed to combat the bacteria responsible for tuberculosis, especially in cases where the bacteria have developed resistance to other treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent 34 involves multiple steps, including the use of various reagents and catalysts. One common method involves the reaction between 2-aminobenzothiazole and 2-chloroethylacetoacetate in 1,2-dimethoxyethane at 90°C to form a tricyclic compound . This is followed by further reactions to achieve the final desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process is optimized for yield and cost-effectiveness, often involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: Antitubercular agent 34 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy and reduce side effects .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium hydroxide, ethanol, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that have been tested for their antitubercular activity. These derivatives often show improved efficacy against drug-resistant strains of Mycobacterium tuberculosis .
Scientific Research Applications
Antitubercular agent 34 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and reactivity of antitubercular agents. In biology and medicine, it is used in the development of new treatments for tuberculosis, particularly for drug-resistant strains.
Mechanism of Action
The mechanism of action of antitubercular agent 34 involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, making it highly effective against the bacteria .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to antitubercular agent 34 include isoniazid, rifampicin, and ethambutol. These compounds also target Mycobacterium tuberculosis but have different mechanisms of action and efficacy profiles .
Uniqueness: What sets this compound apart from other similar compounds is its ability to combat drug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action and high efficacy make it a valuable addition to the arsenal of antitubercular drugs .
Properties
Molecular Formula |
C19H14N4O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-(2-anilino-1,3-thiazol-4-yl)-N-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H14N4O2S/c24-18(20-13-7-3-1-4-8-13)15-11-17(25-23-15)16-12-26-19(22-16)21-14-9-5-2-6-10-14/h1-12H,(H,20,24)(H,21,22) |
InChI Key |
BOPJWDQJEOTUAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=NO3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


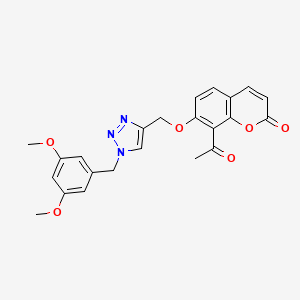
![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)
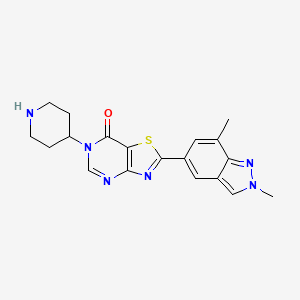
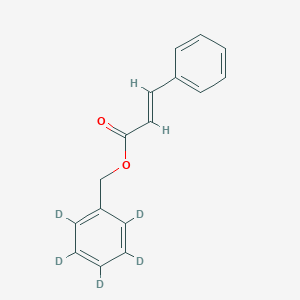

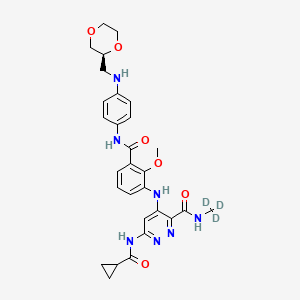
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
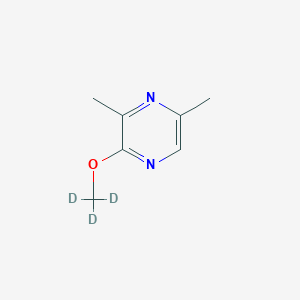
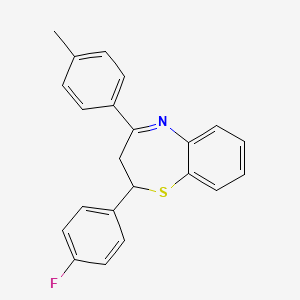
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
